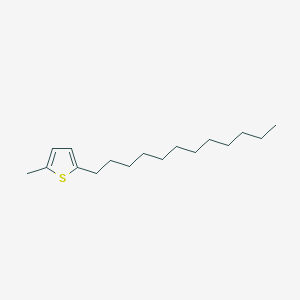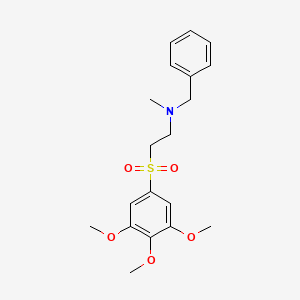
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound with a unique structure that includes a benzenemethanamine core, a methyl group, and a sulfonyl group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. This can be achieved through the reaction of benzyl chloride with methylamine under basic conditions. The resulting N-methylbenzenemethanamine is then reacted with 2-bromoethylsulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the trimethoxyphenyl group is introduced through a nucleophilic substitution reaction with 2,3,4-trimethoxyphenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-ethyl-
- Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
Uniqueness
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is unique due to the presence of the trimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
103595-57-9 |
|---|---|
Molecular Formula |
C19H25NO5S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-(3,4,5-trimethoxyphenyl)sulfonylethanamine |
InChI |
InChI=1S/C19H25NO5S/c1-20(14-15-8-6-5-7-9-15)10-11-26(21,22)16-12-17(23-2)19(25-4)18(13-16)24-3/h5-9,12-13H,10-11,14H2,1-4H3 |
InChI Key |
GYIKTPXZXCJXBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
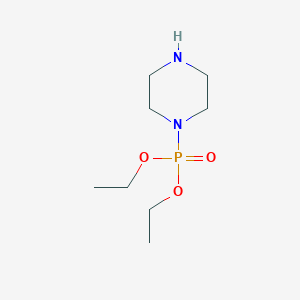
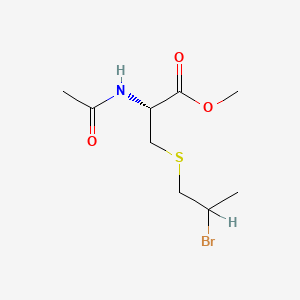
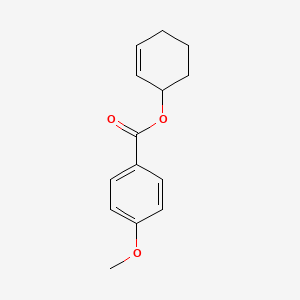
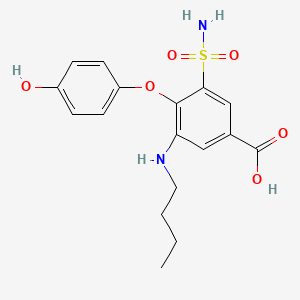
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
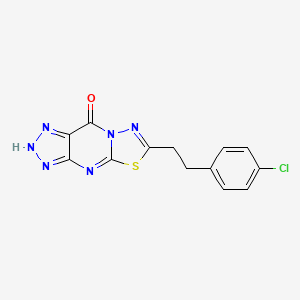

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)

